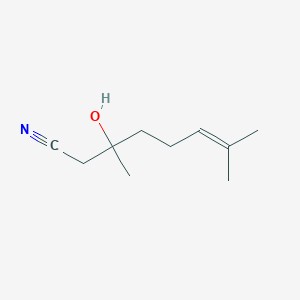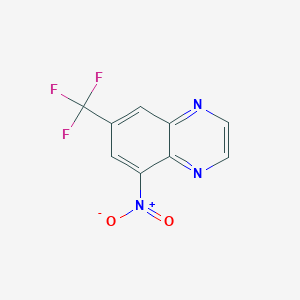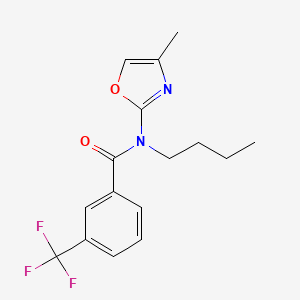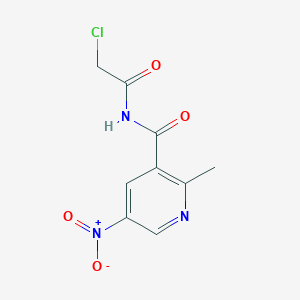
L-Valinamide, L-lysyl-L-prolyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Valinamide, L-lysyl-L-prolyl- is a tripeptide compound composed of the amino acids valine, lysine, and proline. It has the molecular formula C16H31N5O3 and a molecular weight of 341.449 Da
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Valinamide, L-lysyl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed.
Industrial Production Methods
Industrial production of L-Valinamide, L-lysyl-L-prolyl- follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
L-Valinamide, L-lysyl-L-prolyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Amino acid derivatives, coupling agents like HATU or DIC.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds .
Aplicaciones Científicas De Investigación
L-Valinamide, L-lysyl-L-prolyl- has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals
Mecanismo De Acción
The mechanism of action of L-Valinamide, L-lysyl-L-prolyl- involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity. For example, it may inhibit or activate signaling pathways involved in inflammation or microbial growth. The exact molecular targets and pathways depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
L-Proline analogues: These include compounds like L-azetidine-2-carboxylic acid and trans-4-hydroxy-L-proline, which have similar structural features and biological activities.
Other tripeptides: Compounds such as L-alanyl-L-glutaminyl-L-phenylalanine share similar peptide structures and can be used for comparative studies.
Uniqueness
L-Valinamide, L-lysyl-L-prolyl- is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. Its combination of valine, lysine, and proline residues allows for unique interactions with molecular targets, making it valuable for various research applications .
Propiedades
Número CAS |
57899-80-6 |
|---|---|
Fórmula molecular |
C16H31N5O3 |
Peso molecular |
341.45 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H31N5O3/c1-10(2)13(14(19)22)20-15(23)12-7-5-9-21(12)16(24)11(18)6-3-4-8-17/h10-13H,3-9,17-18H2,1-2H3,(H2,19,22)(H,20,23)/t11-,12-,13-/m0/s1 |
Clave InChI |
WHYFLVYSZQFSHS-AVGNSLFASA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)N |
SMILES canónico |
CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5H-Benzo[a]phenothiazin-5-one, 9,11-dimethyl-6-(phenylamino)-](/img/structure/B14619490.png)



![5-Methyl-4,7-dihydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14619527.png)

![Decahydro-1H-3,6-methanocyclobuta[d]naphthalen-1-one](/img/structure/B14619542.png)

![N-[4-bromo-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[4,5-c]pyridin-6-yl]acetamide](/img/structure/B14619552.png)




